

# Yield Comparison in N-Allyloxyphthalimide Synthesis: An Electrochemical Approach with Diverse Alkenes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Allyloxyphthalimide*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of product yields in the synthesis of **N-Allyloxyphthalimides** using a novel electrochemical method with various alkenes. The data presented is supported by detailed experimental protocols for reproducibility.

A recently developed electrochemical method offers a green and efficient alternative for the synthesis of **N-Allyloxyphthalimides**. This approach, involving a cross-dehydrogenative C–O coupling of N-hydroxyphthalimide (NHPI) with alkenes possessing an allylic hydrogen atom, demonstrates moderate to good yields across a range of cyclic and acyclic alkenes. The reaction is notable for proceeding in a simple undivided electrochemical cell, avoiding the need for traditional metal catalysts or harsh oxidants.

## Comparative Yields of N-Allyloxyphthalimide Synthesis

The efficiency of the electrochemical synthesis of **N-Allyloxyphthalimides** was evaluated with several alkenes. The isolated yields of the corresponding N-alkoxyphthalimide products are summarized below. The reaction demonstrates variability in yield depending on the structure of the alkene substrate.

Alkene	Product	Yield (%)
Cyclohexene	2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione	79
Cyclopentene	2-(Cyclopent-2-en-1-yloxy)isoindoline-1,3-dione	72[1]
Cyclooctene	(Z)-2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione	68[2]
Hex-1-ene	2-(Hex-1-en-2-yloxy)isoindoline-1,3-dione & 2-(Hex-2-en-1-yloxy)isoindoline-1,3-dione	79 (mixture of regioisomers)[2]
Safrole	2-((1-(Benzo[d][2,3]dioxol-5-yl)prop-2-en-1-yl)oxy)isoindoline-1,3-dione	76[2]
Allylbenzene	2-((1-Phenylallyl)oxy)isoindoline-1,3-dione & 2-((3-Phenylallyl)oxy)isoindoline-1,3-dione	69 (mixture of regioisomers)[2]
Isophorone	2-((3,5,5-Trimethylcyclohex-2-en-1-yl)oxy)isoindoline-1,3-dione	63[2]
2,3-Dimethylbut-2-ene	2-((2,3-Dimethylbut-3-en-2-yl)oxy)isoindoline-1,3-dione & 2-((2,3-Dimethylbut-3-en-1-yl)oxy)isoindoline-1,3-dione	53 (mixture of regioisomers)[2]

## Experimental Protocols

The following protocols are based on the electrochemical synthesis method.

## General Procedure for Electrochemical Synthesis of N-Alkoxyphthalimides

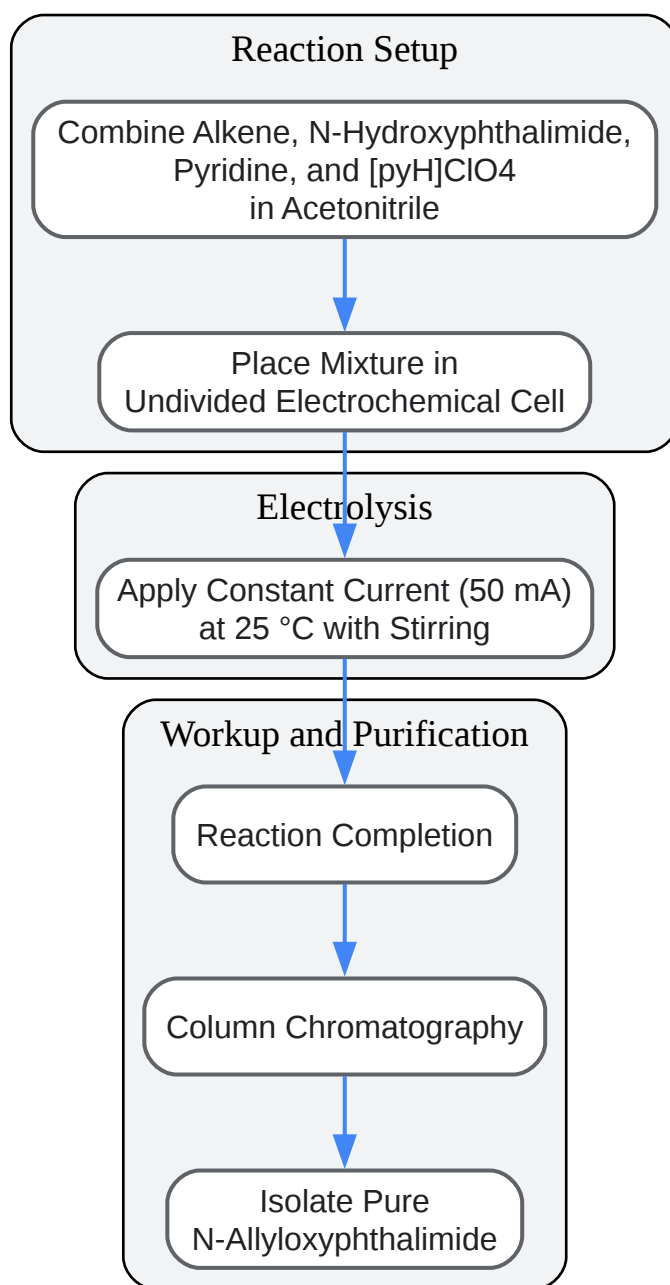
An undivided 10 mL electrochemical cell is used, equipped with a carbon felt anode (10 × 30 × 3 mm) and a platinum wire cathode.<sup>[2]</sup> A solution containing the alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol), pyridine (0.5 mmol), and [pyH]ClO<sub>4</sub> (0.5 mmol) in 10.0 mL of acetonitrile is prepared.<sup>[2]</sup> This mixture is then electrolyzed under a constant current of 50 mA at 25 °C with magnetic stirring.<sup>[2]</sup> Upon completion, the resulting **N-allyloxyphthalimide** is isolated and purified, typically by column chromatography.<sup>[1]</sup>

## Synthesis of 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione (Example)

Following the general procedure, cyclohexene (3.0 equivalents) is reacted with N-hydroxyphthalimide (1.0 equivalent). The electrolysis is carried out by passing 2.2 F/mol of electricity.<sup>[1]</sup> This specific reaction has been optimized to yield the product at 70%.<sup>[1]</sup>

## Experimental Workflow

The general workflow for the electrochemical synthesis of **N-Allyloxyphthalimides** is depicted in the following diagram.



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Figure 1. General workflow for the electrochemical synthesis.

This guide highlights the utility of an electrochemical approach for the synthesis of **N-Allyloxyphthalimides** from a variety of alkenes. The provided data and protocols offer a valuable resource for researchers interested in applying this methodology.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)